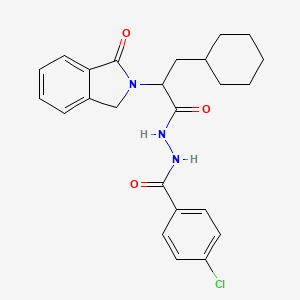![molecular formula C19H19N3O5 B2899150 N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-11-7](/img/structure/B2899150.png)
N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with proteins such as tnf-alpha and jam3 . These proteins play crucial roles in inflammation and cell adhesion, respectively .
Mode of Action
Related compounds have been shown to cleave the membrane-bound precursor of tnf-alpha to its mature soluble form . This process is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface .
Biochemical Pathways
The compound is likely to affect several biochemical pathways. For instance, N-Methyl-2-pyrrolidone, a related compound, is rapidly biotransformed by hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is further oxidized to N-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide .
Pharmacokinetics
Related compounds have exhibited linear pharmacokinetics at certain doses . Nonlinear kinetics were more pronounced after multiple dosing .
Result of Action
Related compounds have been shown to cause the production of physical defects in the developing embryo . They are also known to be toxic to the reproductive system, including defects in the progeny and injury to male or female reproductive function .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature . For instance, at 26°C, a related compound is consumed mainly for the formation of N,N-disubstituted derivative, whereas raising the temperature to 65°C favors formation of pyrrolidone .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-10-5-4-9-16(17)21(13-20-12-6-11-18(20)23)19(24)14-7-2-3-8-15(14)22(25)26/h2-5,7-10H,6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAKFHLYYVLQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2899067.png)
![3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2899069.png)


![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)
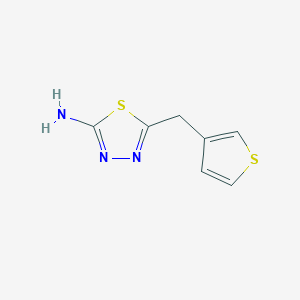
![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)
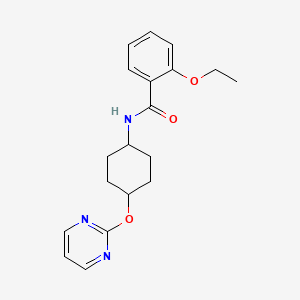
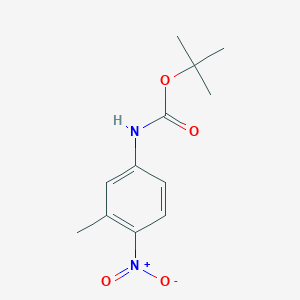

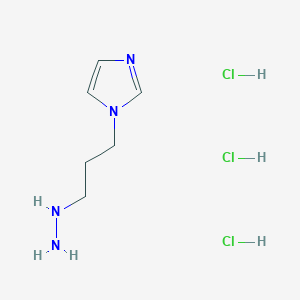
![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)
